Home > Products > Screening Compounds P76950 > 3-{[2-(Morpholin-4-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
3-{[2-(Morpholin-4-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one -

3-{[2-(Morpholin-4-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

Catalog Number: EVT-5103257
CAS Number:
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one []

Compound Description: This complex organic compound contains a furanone ring system, a 1,2,4-triazole ring, and a substituted benzene ring. The research paper focuses on its solid-state crystal structure using single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational Density Functional Theory (DFT). []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one at first glance, this compound shares a commonality in the presence of a substituted cyclic ketone (furanone) and aromatic systems. Additionally, the research emphasizes exploring structure-reactivity relationships, highlighting the importance of understanding how structural modifications influence chemical behavior, a concept relevant to the target compound. []

2. (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One []

Compound Description: This compound features a thiazolidine ring directly attached to a propanone moiety, further substituted with a benzyloxyphenyl group and a substituted benzylidene amino group. The research explores its synthesis and evaluates its antimicrobial activities. []

Relevance: This compound, like 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, showcases the incorporation of a nitrogen-containing heterocycle (thiazolidine in this case, morpholine in the target) adjacent to a ketone functional group. Both compounds also include aromatic substituents, indicating potential similarities in their synthesis or biological activities. []

3. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide []

Compound Description: This molecule contains a 1,2,4-triazole ring core, further substituted with a phenyl group, a p-tolylaminoethyl chain, and a thioacetohydrazide moiety with a phenylethylidene group. The research primarily focuses on its synthesis and antioxidant properties. []

Relevance: Although the core structure differs, both this compound and 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one highlight the presence of a nitrogen-containing heterocycle, an aromatic system, and an alkyl chain connecting these features. The emphasis on the antioxidant activity of this compound might indicate potential biological activities for the target compound, although further investigation is needed. []

4. 4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile []

Compound Description: This compound presents a complex structure with a pyridine ring core, further substituted with a thioxo group, a carbonitrile group, and a pyrazole moiety with hydroxyphenyl and phenyl substituents. The paper describes its use as a starting material for synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives. []

Relevance: Despite significant structural differences from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound shares the presence of an aromatic ring directly attached to a nitrogen-containing heterocycle (pyridine in this case, cyclohexenone in the target). Additionally, the research focuses on synthesizing fused heterocyclic systems, a relevant concept for potentially modifying or creating analogs of the target compound. []

5. Ethyl 2-substituted phenyl-7-oxo-7 H -[1,3,4]- thiadiazolo [3,2-a]- pyrimidine-6-corboxylate and -6-corbonitrile []

Compound Description: These compounds feature a thiadiazolo[3,2-a]pyrimidine core, substituted at the 2-position with various phenyl groups and containing either a carboxylate or carbonitrile group at the 6-position. The study focuses on their efficient synthesis using potassium carbonate in polyethylene glycol (PEG) as a green chemistry approach. []

Relevance: Although structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, these compounds belong to a broader category of nitrogen-containing heterocycles. The research emphasizes a facile and eco-friendly synthetic strategy, potentially offering valuable insights for synthesizing the target compound or its analogs using green chemistry principles. []

6. 4-Amino-5-mercapto-3-phenyl-1,2,4-triazole Schiff base ligands []

Compound Description: These compounds are Schiff base ligands derived from the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with different aldehydes. They were complexed with vanadium to form oxo- and dioxo-vanadium(V) complexes, and their antimicrobial activity was investigated. []

Relevance: These compounds highlight the importance of nitrogen-containing heterocycles as ligands for metal complexation. Although the core structure differs from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, the presence of a phenyl group attached to the 1,2,4-triazole ring suggests potential structural similarities and possibilities for metal complexation studies with the target compound. []

Compound Description: This compound is an 8-hydroxyquinoline derivative with a complex substituent at the 5-position. It features a hydroxyethyl chain connected to a difluorophenylethoxyphenyl moiety. The patent focuses on its synthesis and potential pharmaceutical applications, specifically its dicarboxylic acid, sulfonic acid, and sulfinyl imide salts as potential drug candidates. []

Relevance: This compound, like 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, demonstrates the presence of a cyclic ketone (quinolinone in this case) with a complex substituent that includes an amine group and aromatic systems. The focus on pharmaceutical salts and potential drug development emphasizes the importance of exploring structural modifications for optimizing biological activity, a concept relevant to the target compound. []

8. Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate []

Compound Description: This compound features a 1,2,4-triazole ring substituted with an amino group, a pyridinyl group, and a thioacetate moiety. The research focuses on its synthesis and its ability to prevent alpha-synuclein aggregation and its neuroprotective effects in a Parkinson's disease model. []

Relevance: This compound showcases the biological relevance of 1,2,4-triazole derivatives, particularly their potential in neuroprotective therapies. While structurally different from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, the presence of a nitrogen-containing heterocycle and its association with neuroprotection might encourage exploring similar biological activities for the target compound. []

9. 2-Benzylphenol Derivatives []

Compound Description: These compounds are characterized by a phenol ring substituted at the 2-position with a benzyl group. The research highlights a novel synthetic route to prepare these compounds regioselectively using Baylis-Hillman adducts derived from 2-cyclohexen-1-one. []

Relevance: This entry directly relates to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one as it involves chemical transformations of Baylis-Hillman adducts derived from 2-cyclohexen-1-one, the same starting material used to synthesize the target compound. This highlights the versatility of 2-cyclohexen-1-one in constructing diverse molecular scaffolds. []

10. 8-amino-5-isopropyl-2,2-dimethyl-10-(methylthio)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines []

Compound Description: These compounds are complex heterocyclic systems containing pyrano, pyrido, thieno, and pyrimidine rings in their structure. They are characterized by an amino group at the 8-position, an isopropyl group at the 5-position, and a methylthio group at the 10-position. The research investigates their synthesis and potential antimicrobial activity. []

Relevance: Although structurally complex and different from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, these compounds highlight the significance of exploring diverse and complex heterocyclic systems for potential biological applications, particularly in the field of antimicrobial agents. []

11. 2-(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-diones []

Compound Description: These compounds feature a triazolothiadiazine ring system connected to a dihydrophthalazine-1,4-dione moiety. The research focuses on their one-pot multicomponent synthesis, highlighting an efficient approach for generating this class of compounds. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this entry emphasizes the synthesis of nitrogen-containing heterocycles. The one-pot multicomponent approach might offer valuable insights for designing efficient synthetic strategies for the target compound or its analogs. []

12. 4-amino-3-[[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]thio]-5-(substituted phenyl)[1,2,4]triazoles []

Compound Description: These compounds are based on a 1,2,4-triazole core structure, with an amino group at the 4-position and a substituted phenyl ring at the 5-position. They also possess a 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylthio side chain at the 3-position. The study investigates their synthesis and potential as selective ligands for the 5-HT1A serotonin receptor. []

Relevance: Although structurally different from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, these compounds demonstrate the versatility of the 1,2,4-triazole scaffold in medicinal chemistry, specifically for targeting serotonin receptors. This finding might encourage exploring potential interactions of the target compound with similar biological targets. []

13. (2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one []

Compound Description: This compound features a prop-2-en-1-one backbone with various halogen substitutions. It has a 2,4-dichlorophenyl group at one end and a 3,5-dibromo-4-(ethylamino)phenyl group at the other, with a bromine atom at the 2-position. The study primarily focuses on determining its crystal structure using X-ray diffraction, highlighting intermolecular interactions and molecular conformation. []

Relevance: Although structurally dissimilar to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound shares the presence of an α,β-unsaturated ketone moiety. The research emphasizes understanding structural features and their influence on crystal packing and molecular conformation, which are important aspects to consider when studying the target compound's solid-state properties. []

14. 2-methyl-5-phenyl-1,2,4,3-triazaphosphole and its oligomeric derivatives []

Compound Description: This research focuses on the bromination of 2-methyl-5-phenyl-1,2,4,3-triazaphosphole, leading to the formation of various oligomeric derivatives containing phosphorus-nitrogen bonds. The study investigates the reactivity of these oligomers with secondary amines, demonstrating their potential as precursors for other heterocyclic compounds. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, the study highlights the synthesis and reactivity of phosphorus-containing heterocycles. This research emphasizes the diverse reactivity of heterocyclic compounds and their potential for generating libraries of novel molecules, a concept relevant for exploring the synthetic potential of the target compound. []

15. (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one and (+)-N-Boc-4-amino-2-cyclohexen-1-one []

Compound Description: These two compounds are enantiomers and represent key intermediates in the synthesis of (-)- and (+)-epibatidine, a potent analgesic alkaloid. They are both cyclic ketone derivatives, with the former being a bicyclic system and the latter a cyclohexenone derivative. []

Relevance: This entry is particularly relevant to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one as (+)-N-Boc-4-amino-2-cyclohexen-1-one shares the same core structure as the target compound: a 2-cyclohexen-1-one. This similarity emphasizes the utility of this core structure in synthesizing biologically active molecules, particularly in the context of analgesics, and suggests potential avenues for exploring the pharmacological profile of the target compound. []

16. (E)-1-(4-(((E)-3,5-dichloro-2-hydroxybenzylidene)amino)phenyl)ethan-1-one O-ethyl oxime []

Compound Description: This compound is an oxime derivative featuring an ethanone moiety connected to a dichlorohydroxybenzylidene amino group through a phenyl ring. The research focuses on determining its crystal structure using X-ray diffraction, providing insights into its molecular geometry and packing arrangement. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound shares the presence of a ketone moiety (ethanone in this case) and an aromatic system. The study's emphasis on structural analysis using X-ray diffraction techniques highlights a valuable approach for elucidating the three-dimensional structure of the target compound and gaining further insights into its physicochemical properties. []

17. 1-Amino-5-benzoil-4-fenil-1H-pirimidin-2-on/-tiyon []

Compound Description: This compound exists in two tautomeric forms, one with an oxygen atom at the 2-position (one) and the other with a sulfur atom (thione). It features a pyrimidine ring core substituted with an amino group, a benzoyl group, and a phenyl group. The research focuses on its dimerization reaction, leading to the formation of a tetrazine derivative. []

Relevance: Despite the structural differences from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this entry highlights the chemistry of nitrogen-containing heterocycles, specifically their reactivity and potential for forming larger ring systems through dimerization. This concept might offer insights into potential reactions and transformations of the target compound. []

18. 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid []

Compound Description: This compound features a propionic acid moiety connected to a phenyl ring, which is further substituted with a chlorobenzenesulfonamidoethyl group and a fluorobenzyl group. The research presents a scalable synthesis of this compound, a thromboxane receptor antagonist, highlighting a regioselective Heck cross-coupling strategy. []

Relevance: Although structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound demonstrates the significance of aromatic systems and their substitutions in drug discovery, specifically as a thromboxane receptor antagonist. The emphasis on a scalable synthesis underscores the importance of developing efficient synthetic routes for potential drug candidates, a concept relevant for exploring the therapeutic potential of the target compound. []

19. 2,(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) []

Compound Description: This compound, commonly known as LY294002, features a benzopyranone core with a morpholine ring at the 2-position and a phenyl group at the 8-position. The research investigates its effects on calcium signaling in airway smooth muscle cells, revealing its activity independent of phosphoinositide 3-kinase (PI3K) inhibition. []

Relevance: This compound directly relates to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one through the shared presence of a morpholine ring. While LY294002 is a benzopyranone derivative, its biological activity and the presence of the morpholine moiety encourage exploring potential similarities or differences in the biological profile of the target compound, particularly regarding calcium signaling pathways. []

20. 3-Phenyl-3-(2-aminoethyl)phthalide []

Compound Description: This compound features a phthalide core with a phenyl group and an aminoethyl side chain at the 3-position. The research highlights its spontaneous transformation into a tetrahydrobenzazepinone derivative, showcasing a ring-closing reaction. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound emphasizes the potential of molecules containing cyclic structures and amine groups to undergo ring closure reactions. This finding might inspire exploring similar transformations for the target compound, potentially leading to novel heterocyclic derivatives. []

21. Ethyl 5-(tert-Butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate []

Compound Description: This compound features a pyrroline ring substituted with a tert-butyl group, a phenyl group, a tosyl group, and a carboxylate moiety. The research focuses on its synthesis via a phosphine-catalyzed [3 + 2] annulation reaction between an imine and an allene, highlighting a powerful method for pyrroline synthesis. []

Relevance: Although structurally different from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound belongs to the broader class of nitrogen-containing heterocycles. The research emphasizes a versatile phosphine-catalyzed [3 + 2] annulation approach for pyrroline construction, which might offer valuable insights for synthesizing the target compound's analogs containing a pyrroline ring. []

22. (2S)-2-[(2-Naphthyl-sulfonyl)amino]-3-{[2-({4-(4-piperidinyl)-2-[2-(4-piperidinyl)ethyl] butanoyl}amino)acetyl]amino}propanoic Acid Dihydrochloride (CRL42796) []

Compound Description: This complex compound, known as CRL42796, is a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. It features a propanoic acid core, a naphthylsulfonamide group, and two piperidine rings linked by a butanoyl chain. The research investigates its antithrombotic effects in combination with aspirin and/or enoxaparin in a canine model. []

Relevance: Although structurally dissimilar to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this entry highlights the importance of exploring the therapeutic potential of complex molecules with specific biological targets. The research on CRL42796 emphasizes the development of antithrombotic therapies, showcasing the importance of targeting specific receptors for therapeutic intervention, a concept relevant for exploring potential biological applications of the target compound. []

23. 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) []

Compound Description: This compound, known as TZB-30878, possesses a quinazolinone core structure with a tetrahydro-2H-pyran ring fused. It features an amino group at the 3-position and a butyl chain substituted with a quinolinylpiperazine moiety at the 2-position. The research investigates its pharmacological properties as a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound highlights the importance of exploring the therapeutic potential of heterocyclic compounds containing nitrogen atoms, especially in addressing gastrointestinal disorders. The research on TZB-30878, with its focus on d-IBS, emphasizes the potential of targeting specific receptors or pathways within the gut to alleviate disease symptoms, a concept that might inspire future research on the target compound's potential in similar therapeutic areas. []

24. 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one []

Compound Description: This complex compound features a thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one core structure, further substituted with a methyl group, a 3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl moiety, and an aryl group. The research focuses on its synthesis and evaluation of biological activity against various bacteria and fungi. []

Relevance: Although structurally dissimilar to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound underscores the importance of exploring diverse heterocyclic systems for potential antimicrobial properties. The study highlights the synthesis and biological evaluation of a complex molecule with promising biocidal activities, a concept relevant for guiding future research on exploring the biological profile of the target compound and its potential applications in medicinal chemistry. []

25. [1-Phenyl-3-[2-((2-thioacetyl)amino)ethyl]thioureato]oxorhenium(V) []

Compound Description: This compound is a rhenium(V) oxo complex with a thiol-amide-thiourea (TATU) ligand. It features a rhenium center coordinated to a deprotonated thiol sulfur, a deprotonated amide nitrogen, a deprotonated thiourea nitrogen, a thiocarbonyl sulfur, and an oxo ligand. The research focuses on developing general methods for preparing Re(V)O complexes with TATU ligands and characterizing their structural and spectroscopic properties. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound highlights the significance of designing and synthesizing novel ligands for metal complexation. The research emphasizes the development of new chelating systems with potential applications in various fields, including catalysis and medicine. []

26. 4-Amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one and its derivatives []

Compound Description: This research focuses on 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as potent and selective adenosine receptor antagonists. The core structure consists of a triazoloquinoxaline ring system with various substituents. Notably, 4-amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one exhibits selective antagonism towards A2A versus A1 adenosine receptors. The study explored structure-activity relationships by modifying substituents on the phenyl ring and the 4-amino group. []

Relevance: This entry highlights the significance of heterocyclic compounds, particularly those containing nitrogen atoms, in medicinal chemistry, particularly their potential as adenosine receptor antagonists. Although structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this research underscores the importance of exploring structure-activity relationships to optimize desired biological activities, a concept relevant for investigating the target compound's potential therapeutic applications. []

27. (R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol []

Compound Description: This compound is a key intermediate in synthesizing linezolid, a synthetic oxazolidinone antibacterial agent. It features a morpholine ring attached to a phenyl group, further connected to an oxazolidinone moiety. The research focuses on optimizing its synthesis by modifying existing methods for improved yield and efficiency. []

Relevance: This compound directly relates to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one through the shared presence of a morpholine ring. While the core structures differ significantly, the incorporation of morpholine in both molecules suggests potential similarities or differences in their pharmacological profiles, particularly in their antibacterial activities. This finding highlights the importance of exploring the target compound's potential as an antibacterial agent. []

28. 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide []

Compound Description: These compounds are pyrazoline derivatives featuring a carbothioamide group at the 1-position, a 4-methoxyphenyl group at the 3-position, and a substituted phenyl ring at the 5-position. The research focuses on their synthesis, characterization, molecular docking studies, and in vitro anticancer activity against various cancer cell lines. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this research emphasizes the importance of exploring the anticancer potential of heterocyclic compounds containing nitrogen atoms, particularly pyrazoline derivatives. The study highlights the synthesis, biological evaluation, and molecular docking studies of these compounds, showcasing a multidisciplinary approach to drug discovery, which could be relevant for investigating the target compound's therapeutic potential. []

29. 1-[4-(imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one []

Compound Description: This compound features an imidazole ring connected to a phenyl group, which is further connected to a propenone moiety with another phenyl substituent. The research investigates its ring closure reactions with various reagents, leading to the formation of different heterocyclic systems, including pyridazines, pyrones, and pyridones. []

Relevance: Despite significant structural differences from 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one, this compound highlights the versatility of compounds containing α,β-unsaturated ketones and heterocyclic moieties as starting materials for synthesizing diverse heterocyclic systems. This finding suggests potential avenues for exploring the reactivity of the target compound, which also possesses an α,β-unsaturated ketone system, and its potential for generating novel heterocyclic derivatives. []

30. 5-[[2(r)-[1(r)-[3,5-bis(trifluorométhyl)phényl]éthoxy]-3(s)-4-fluorophényl-4-morpholinyl]méthyl]-1,2-dihydro-3h-1,2,4-triazole-3-one (Aprepitant) [, , ]

Compound Description: This compound, known as Aprepitant, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. It features a 1,2,4-triazol-3-one core, a morpholine ring, and two trifluoromethylphenyl groups. The patents and research focus on various aspects of Aprepitant, including its synthesis, characterization of different polymorphs, and development of efficient production processes. [, , ]

Relevance: This compound directly relates to 3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one through the shared presence of a morpholine ring. Although their core structures differ, the presence of morpholine in both molecules suggests potential similarities or differences in their pharmacological profiles. The extensive research on Aprepitant, highlighting its potent NK1 receptor antagonism and clinical applications as an antiemetic, might encourage exploring potential interactions of the target compound with similar biological targets and exploring its therapeutic potential. [, , ]

31. 4-Cycloalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one Derivatives []

Compound Description: This research focuses on a series of 4-cycloalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives as A1 and A3 adenosine receptor antagonists. Building upon previous findings, the study synthesized and evaluated derivatives with substituents on the benzofused moiety, leading to the identification of potent A1 antagonists with enhanced selectivity over A2A receptors. []

Relevance: While structurally distinct from 3-{[2-(4-morpholinyl)amino}-5-phenyl-2-cyclohexen-1-one, this research emphasizes the importance of structure-activity relationship studies for optimizing the binding affinity and selectivity of drug candidates towards specific receptor subtypes, which could guide future investigations on the target compound's potential interactions with biological targets. []

Properties

Product Name

3-{[2-(Morpholin-4-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one

IUPAC Name

3-(2-morpholin-4-ylethylamino)-5-phenylcyclohex-2-en-1-one

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H24N2O2/c21-18-13-16(15-4-2-1-3-5-15)12-17(14-18)19-6-7-20-8-10-22-11-9-20/h1-5,14,16,19H,6-13H2

InChI Key

SXCFQKIYOKKPIN-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=CC(=O)CC(C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCNC2=CC(=O)CC(C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.